N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine - 338960-31-9

N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine

Catalog Number: EVT-3155124
CAS Number: 338960-31-9
Molecular Formula: C19H18ClN3S
Molecular Weight: 355.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This compound is a novel polyheterocyclic compound synthesized through a multi-step process including a Ugi-Zhu reaction, aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. [] It was fully characterized using NMR, FT-IR, and HRMS techniques. []

Relevance: While structurally distinct from N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, this compound shares the presence of a 4-chlorophenyl group. Additionally, both compounds demonstrate the use of multi-step synthesis to access complex heterocyclic structures, highlighting a common theme in medicinal chemistry research. []

4-(Acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid

Compound Description: This compound and its related intermediates are the focus of a patent describing their preparation. [] The patent outlines the synthetic processes for creating these molecules, but their specific biological activities or applications are not detailed within the provided abstract. []

Relevance: This compound shares a structural similarity with N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, as both contain a (4-chlorophenyl)thio group. The presence of this common motif suggests potential shared synthetic routes or potential activities within a similar chemical space. []

N,2,6-Trisubstituted 1H-Benzimidazole Derivatives

Compound Description: A series of 69 N,2,6-trisubstituted 1H-benzimidazole derivatives were synthesized and evaluated for antimicrobial and anticancer activities. [] Several compounds within this series, including those with 2-(4-nitrophenyl) and 2-(4-chlorophenyl) substitutions, demonstrated potent antibacterial activity against MSSA, MRSA, E. coli, and S. faecalis. [] Additionally, these compounds exhibited anticancer activity against various cancer cell lines, including HepG2, MDA-MB-231, MCF7, RMS, and C26. []

Relevance: While N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine belongs to the pyrimidine class, the exploration of N,2,6-trisubstituted 1H-benzimidazole derivatives highlights the broader interest in developing diverse heterocyclic compounds for pharmaceutical applications, emphasizing a shared goal in medicinal chemistry. []

6-Methyl-4-aryl-N-aryl Dihydropyrimidinone/thiones and N-Heteroaryl-3-(para-methoxybenzyl)aminobutenamides

Compound Description: This research focused on synthesizing and evaluating the antileishmanial activity of a series of 6-methyl-4-aryl-N-aryl dihydropyrimidinone/thiones and N-heteroaryl-3-(para-methoxybenzyl)aminobutenamides. [] One notable compound, 4-(3-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, exhibited potent activity against Leishmania major promastigotes. []

Relevance: This study highlights the structural diversity and biological potential within the dihydropyrimidine scaffold. While N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine possesses a simple pyrimidine core, the dihydropyrimidine derivatives underscore the potential for modification and optimization of pyrimidine-based compounds for targeting specific diseases, in this case, leishmaniasis. []

[Ni(II) β-oxodithioester-dppe]+PF6− Complexes

Compound Description: These novel square planar cationic complexes incorporating β-oxodithioester ligands and dppe were synthesized and characterized. [] These complexes proved to be effective catalysts for the Chan-Lam coupling reaction, facilitating the formation of N-arylated products from arylboronic acids and amines. []

Relevance: This research illustrates the versatility of incorporating substituted aromatic rings within metal complexes for catalytic applications. Although structurally different from N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, the use of a 4-chlorophenyl substituted β-oxodithioester ligand in one of the complexes highlights the continued relevance of this substituent in various chemical contexts. []

4-Substituted Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives

Compound Description: A series of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines, including MCF-7, HeLa, and HCT-116. [] Several compounds exhibited potent activity, comparable to the standard drug doxorubicin. []

Relevance: This study showcases the exploration of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine frameworks for developing anticancer agents. While N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine lacks the thieno ring system, the research demonstrates the broader interest in modifying and exploring different heterocyclic systems based on pyrimidine for achieving desired biological activities. []

5-Substituted Triazole Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase

Compound Description: This research focused on designing and synthesizing 5-substituted triazole derivatives as potential non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs). [] Molecular docking studies were employed to guide the design, and selected compounds were synthesized and evaluated for their inhibitory activity. []

Relevance: This study highlights the importance of exploring various substituents on triazole rings for developing potent HIV-1 NNRTIs. Although N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine is not a triazole derivative, this research exemplifies the broader approach of modifying heterocyclic scaffolds and exploring diverse substituents for optimizing desired biological activities, a common strategy in drug discovery. []

(R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de)-1,4-benzoxazin-6-yl]-1-napthalenylmethanone ((R)-(+)-WIN 55,212-2; WIN)

Compound Description: This compound, commonly known as WIN 55,212-2, is a potent cannabinoid agonist that activates cannabinoid receptor-1 (CB1). [] Studies demonstrated that WIN 55,212-2 inhibits N-methyl-D-aspartic acid (NMDA)-mediated calcium influx and cell death in dorsal root ganglia neurons and F-11 cells. [] This neuroprotective effect is attributed to the activation of the CB1 receptor and subsequent modulation of intracellular calcium signaling. []

Relevance: While structurally unrelated to N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, the research on WIN 55,212-2 emphasizes the investigation of neuroprotective agents and their impact on neuronal signaling pathways. Both studies contribute to the understanding of potential therapeutic targets and drug design strategies for addressing neurological conditions. []

α-Acyl-α-(m-chlorophenyl)acetonitrile Derivatives

Compound Description: These compounds were utilized to synthesize various heterocycles, including enamines and 4-aminopyrimidines. [] Reactions with formamide yielded enamines and 4-aminopyrimidines, while reactions with acetamide produced 6-alkyl-5-(3,5-dimethoxyphenyl)-2-methyl-4(3H)-pyrimidinones. []

Relevance: The use of α-acyl-α-(m-chlorophenyl)acetonitrile derivatives to synthesize pyrimidine derivatives highlights a common synthetic approach for creating pyrimidine-based compounds. While N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine possesses a differently substituted pyrimidine core, the research on α-acyl-α-(m-chlorophenyl)acetonitrile derivatives demonstrates the broader interest in exploring various synthetic routes to access diverse pyrimidine-containing structures. []

N'-Chlorophenyl- and N'-Chlorobenzyl-N-furfuryloxamides

Compound Description: A series of N'-chlorophenyl- and N'-chlorobenzyl-N-furfuryloxamides were synthesized and evaluated for their plant growth-regulatory activity. [] The compounds exhibited varying effects on the root growth of rape and leek seedlings, demonstrating both inhibitory and stimulatory activities depending on the position of the chlorine substituent. []

Relevance: While structurally distinct from N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, the research on N'-chlorophenyl- and N'-chlorobenzyl-N-furfuryloxamides demonstrates the impact of chlorine substituents on biological activity. Both studies highlight the importance of exploring structure-activity relationships and the influence of substituents on the overall biological profile of a compound. []

4-Methylbenzyl N′-[(Thiophen-2-yl)methylidene]hydrazinecarbodithioate

Compound Description: The crystal structure of this compound was determined, revealing a planar central CN2S2 residue and specific dihedral angles between the thiophene, p-tolyl, and benzyl groups. [] The crystal structure revealed intermolecular hydrogen bonding patterns and interactions between the different aromatic systems. []

Relevance: While this compound differs significantly from N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine in its core structure, both studies emphasize the importance of structural characterization for understanding molecular properties and potential interactions. The detailed analysis of crystal structures provides valuable insights into the three-dimensional arrangement of molecules and can aid in understanding their biological activities or chemical reactivity. []

(E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG 9810)

Compound Description: AMG 9810 is a potent and competitive antagonist of the vanilloid receptor 1 (TRPV1), a nonselective cation channel expressed in peripheral sensory neurons. [] This compound exhibits analgesic properties by blocking various modes of TRPV1 activation, including capsaicin, protons, heat, and endogenous ligands like anandamide. [] In vivo studies demonstrated its effectiveness in preventing capsaicin-induced pain behaviors and reversing hyperalgesia in an inflammatory pain model. []

Relevance: While structurally unrelated to N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, AMG 9810 highlights the development of small molecule antagonists targeting specific ion channels involved in pain perception. Both studies emphasize the ongoing research efforts to develop novel therapeutics for addressing pain and inflammation. []

3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists

Compound Description: This study investigated the structure-activity relationships of 3,5-diacyl-2,4-dialkylpyridine derivatives as selective antagonists of the human A3 adenosine receptor. [] Several compounds exhibited nanomolar affinity for the A3 receptor and displayed selectivity over other adenosine receptor subtypes (A1 and A2A). []

Relevance: Although N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine is a pyrimidine derivative, the research on 3,5-diacyl-2,4-dialkylpyridine derivatives highlights the importance of exploring structurally related heterocyclic systems, in this case, pyridines, for identifying compounds with desired pharmacological activities. Both studies underscore the exploration of different heterocycles for targeting specific receptors and developing potential therapeutic agents. []

2-Amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines

Compound Description: These compounds, designed as potential thymidylate synthase (TS) inhibitors, exhibit potent antitumor and antibacterial activities. [, ] They feature a 5-thio substituent with various substituted phenyl groups, influencing their potency against TS from different species. [, ]

Relevance: These compounds share the pyrimidine core with N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine. Notably, the presence of a substituted phenylthio group in both classes further emphasizes the importance of sulfur-containing substituents for potentially modulating biological activity in pyrimidine-based compounds. [, ]

Diorganotin(IV) Complexes with S-Donor Schiff Base Ligands

Compound Description: Diorganotin(IV) complexes with S-benzyl- and S-methyl-β-N-(2-hydroxyphenyl)methylene dithiocarbazate (H2L1 and H2L2) and S-benzyl- and S-methyl-β-N-(2-chlorophenyl)methylenedithiocarbazate (HL3 and HL4) were synthesized and characterized. [] These complexes exhibit different coordination modes and geometries depending on the ligand and organotin(IV) precursor used. []

Relevance: While structurally distinct from N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, these complexes highlight the utilization of a 4-chlorophenyl group within the Schiff base ligands. The research underscores the versatility of incorporating substituted aromatic rings in the design of metal complexes and their potential for various applications, ranging from catalysis to medicinal chemistry. []

1H-Pyrazole-5-carboxylates and 4-Aryl-1H-imidazole-5-carboxylates as Angiotensin II Antagonists

Compound Description: This research focuses on developing nonpeptide angiotensin II antagonists based on 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates. [] Several derivatives exhibited potent antagonistic activity at the rabbit aorta AT1 receptor, with some demonstrating long-lasting oral activity in rats. []

Relevance: Although N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine is a pyrimidine-based compound, the exploration of 1H-pyrazole-5-carboxylates and 4-aryl-1H-imidazole-5-carboxylates as angiotensin II antagonists highlights the broader interest in heterocyclic scaffolds for developing pharmaceuticals. This research showcases the exploration of different heterocycles, particularly those containing carboxylate functionalities, for targeting specific receptors and achieving desired therapeutic effects. []

N6-(3-Iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA)

Compound Description: IB-MECA is a selective agonist of the adenosine A3 receptor, involved in various physiological processes, including inflammation and neurotransmission. [] Studies in guinea pig colon demonstrated that IB-MECA inhibits the enteric short interplexus neural circuit triggered by histamine, suggesting a potential role in modulating neurogenic diarrhea. []

Relevance: While structurally unrelated to N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, IB-MECA highlights the research on targeting specific G protein-coupled receptors for therapeutic purposes. Both studies contribute to the broader understanding of receptor pharmacology and the development of small molecules for modulating receptor activity. []

1,2-Bis-sulfonamide Derivatives as Modulators of Chemokine Receptors

Compound Description: This patent focuses on 1,2-bis-sulfonamide derivatives as modulators of chemokine receptors, which play a crucial role in immune responses and inflammation. [] The patent outlines various structural modifications on the 1,2-bis-sulfonamide core, including substitutions on phenyl rings and the incorporation of heterocyclic moieties, to achieve desired chemokine receptor modulation. []

Relevance: Although structurally distinct from N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, this patent highlights the broader interest in developing small molecules that target immune-related receptors. Both studies contribute to the ongoing research efforts in medicinal chemistry aimed at identifying novel therapeutics for addressing inflammatory and immune-mediated diseases. []

Apoptosis-Inducing Agents

Compound Description: These compounds are designed to induce apoptosis, a programmed cell death process, for the treatment of cancer and immune disorders. [, ] They comprise a diverse range of structures, including benzamides, biphenylcarboxamides, and piperazinyl derivatives, featuring various substituents like cyclohexylmethyl, nitrophenyl, and tetrahydropyranylmethyl groups. [, ]

Relevance: While structurally unrelated to N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, the research on apoptosis-inducing agents highlights the development of small molecules targeting specific cellular processes for therapeutic benefit. Both studies contribute to the broader field of drug discovery, focusing on identifying compounds with desired biological activities for treating various diseases. [, ]

Triazolopyrimidine Derivatives as Microbicides

Compound Description: This patent describes the use of triazolopyrimidine derivatives as microbicides for protecting technical materials from microbial deterioration. [] These compounds exhibit broad-spectrum antimicrobial activity, preventing the growth of various fungi and bacteria. []

Relevance: While structurally different from N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, the research on triazolopyrimidine derivatives highlights the application of heterocyclic compounds in non-pharmaceutical settings. Both studies contribute to the understanding of the diverse applications of heterocyclic chemistry, ranging from drug development to material science. []

Partially Hydrogenated Pyridines (Cyanothioacetamide Derivatives) with Hepatoprotective Activity

Compound Description: These compounds, derived from cyanothioacetamide, were designed and evaluated for their hepatoprotective activity in a rat model of combined paracetamol-alcoholic liver injury. [] Three compounds, including 2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(2-ethylphenyl)acetamide, 2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(4-fluorophenyl)acetamide, and benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate, exhibited significant hepatoprotective effects, reducing bilirubin levels and restoring liver enzyme activity. []

Relevance: While structurally distinct from N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, the research on partially hydrogenated pyridines with hepatoprotective activity highlights the exploration of diverse heterocyclic scaffolds for treating liver diseases. Both studies contribute to the broader field of drug discovery, focusing on identifying novel compounds with therapeutic potential for various medical conditions. []

Azolopirimidinilaminas and Fungicidal Mixtures

Compound Description: This patent describes the use of azolopirimidinilaminas in combination with other fungicidal agents to create synergistic mixtures for controlling fungal diseases in plants. [] The patent outlines various structural modifications of azolopirimidinilaminas and lists numerous fungicidal compounds, including azoles, strobilurins, amides, and heterocyclic compounds, for use in the mixtures. []

Relevance: This patent highlights the development of fungicidal mixtures containing azolopirimidinilaminas, which share a similar heterocyclic core with N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine. Both studies contribute to the understanding of the diverse applications of heterocyclic compounds, particularly in agriculture and crop protection. []

Nitro Derivatives with Antithrombotic, Anti-inflammatory, and Analgesic Activities

Compound Description: This patent describes a series of nitro derivatives with antithrombotic, anti-inflammatory, and analgesic activities. [] The compounds feature a variety of structural modifications, including substitutions with heterocyclic rings, alkyl chains, and aryl groups, to achieve the desired pharmacological properties. []

Relevance: While structurally diverse, some of the nitro derivatives described in the patent share the presence of substituted aromatic rings, such as 4-chlorophenyl, with N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine. The research highlights the continued relevance of exploring substituted aromatic systems for developing compounds with diverse biological activities. []

Pyrroloquinoline Compounds for Eliminating Clinically Latent Microorganisms

Compound Description: This patent focuses on the use of pyrroloquinoline compounds for eliminating clinically latent microorganisms, particularly persistent bacterial infections. [] The patent describes various structural modifications of the pyrroloquinoline core, including substitutions with alkyl, aryl, and heterocyclic groups, to achieve potent antimicrobial activity against dormant bacterial populations. []

Relevance: While structurally distinct from N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, this patent exemplifies the exploration of heterocyclic compounds for addressing persistent microbial infections. Both studies contribute to the ongoing research efforts in medicinal chemistry to develop novel therapeutics for combatting challenging infectious diseases. []

Properties

CAS Number

338960-31-9

Product Name

N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine

IUPAC Name

N-benzyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-amine

Molecular Formula

C19H18ClN3S

Molecular Weight

355.88

InChI

InChI=1S/C19H18ClN3S/c1-14-22-17(13-24-18-9-7-16(20)8-10-18)11-19(23-14)21-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,22,23)

InChI Key

JFXONOUWZJGQNU-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)NCC2=CC=CC=C2)CSC3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.